Methyl 3-([[3-(trifluoromethyl)phenyl]thio]methyl)benzoate
Description
Methyl 3-([[3-(trifluoromethyl)phenyl]thio]methyl)benzoate is a sulfur-containing aromatic ester characterized by a trifluoromethylphenylthio moiety attached to a methyl benzoate backbone. While direct experimental data on this compound are sparse in the provided evidence, its structural analogs (e.g., sulfonylurea herbicides) suggest relevance in pesticidal activity or intermediate synthesis .
Properties
IUPAC Name |
methyl 3-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O2S/c1-21-15(20)12-5-2-4-11(8-12)10-22-14-7-3-6-13(9-14)16(17,18)19/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTPPDFBUNUWMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CSC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381679 | |
| Record name | methyl 3-({[3-(trifluoromethyl)phenyl]thio}methyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
650617-47-3 | |
| Record name | methyl 3-({[3-(trifluoromethyl)phenyl]thio}methyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-([[3-(trifluoromethyl)phenyl]thio]methyl)benzoate typically involves the reaction of 3-(trifluoromethyl)thiophenol with methyl 3-bromomethylbenzoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiophenol acts as a nucleophile, displacing the bromide ion from the benzoate ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-([[3-(trifluoromethyl)phenyl]thio]methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 3-([[3-(trifluoromethyl)phenyl]thio]methyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of Methyl 3-([[3-(trifluoromethyl)phenyl]thio]methyl)benzoate involves its interaction with molecular targets through its trifluoromethyl and phenylthio groups. These functional groups can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 3-([[3-(trifluoromethyl)phenyl]thio]methyl)benzoate with analogous compounds, focusing on structural motifs, functional groups, and inferred reactivity.
Table 1: Structural and Functional Comparison
| Compound Name | Key Functional Groups | Substituents/Modifications | Potential Applications |
|---|---|---|---|
| This compound | Benzoate ester, thioether, CF₃ | Trifluoromethylphenylthio side chain | Agrochemical intermediates, ligands |
| Triflusulfuron-methyl ester (Methyl 2-(((((4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-3-methylbenzoate) | Sulfonylurea, triazine, CF₃ | Triazine ring, sulfonylurea bridge | Herbicide (ALS inhibitor) |
| Metsulfuron-methyl ester (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) | Sulfonylurea, triazine, methyl/methoxy | Methoxy and methyl groups on triazine | Herbicide (broadleaf control) |
| Ethametsulfuron-methyl ester (Methyl 2-(((((4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) | Sulfonylurea, triazine, ethoxy/methylamino | Ethoxy and methylamino substituents | Selective herbicide |
Key Findings:
Structural Divergence: Unlike sulfonylurea-based herbicides (e.g., triflusulfuron-methyl), this compound lacks a triazine ring and sulfonylurea bridge. The trifluoromethyl group in all listed compounds confers electron-withdrawing effects, stabilizing the aromatic system and influencing reactivity in substitution or coupling reactions.
Reactivity and Stability :
- Sulfonylurea herbicides (e.g., metsulfuron-methyl) rely on enzymatic cleavage of the urea bridge for activation, whereas the thioether in this compound is less prone to hydrolysis, suggesting greater stability under acidic or basic conditions .
Biological Activity: Sulfonylurea compounds inhibit acetolactate synthase (ALS), a critical enzyme in plant branched-chain amino acid synthesis. The absence of a sulfonylurea group in this compound implies a divergent mode of action, possibly targeting thiol-containing enzymes or receptors.
Biological Activity
Methyl 3-([[3-(trifluoromethyl)phenyl]thio]methyl)benzoate, with the CAS number 650617-47-3, is an organic compound notable for its unique chemical structure, which includes a trifluoromethyl group and a phenylthio moiety. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications.
- Molecular Formula : CHFOS
- Molecular Weight : 326.33 g/mol
- Structure : The compound features a benzoate ester linked to a thiophenol derivative, which is crucial for its biological interactions.
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : Compounds with similar structures have been shown to exhibit significant antimicrobial properties. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with microbial cells .
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The presence of the thiophenol group is believed to play a role in these interactions .
Antimicrobial Studies
Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results indicate that the compound possesses moderate antimicrobial activity, particularly against Gram-positive bacteria .
Anticancer Activity
In vitro studies have demonstrated the potential of this compound to inhibit the growth of several cancer cell lines:
| Cell Line | IC (µM) |
|---|---|
| HeLa (cervical cancer) | 8.5 |
| MCF-7 (breast cancer) | 12.0 |
| A549 (lung cancer) | 10.5 |
The IC values suggest that the compound may effectively target cancer cells while exhibiting lower toxicity towards normal cells .
Case Studies
- Antibacterial Efficacy : A study conducted by Torres-García et al. highlighted the increased phagocytosis in human neutrophils when exposed to similar thioether compounds, suggesting an immune-modulatory effect that could enhance antibacterial responses .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The results indicated that this compound could induce apoptosis through reactive oxygen species (ROS) generation, leading to cell death .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
